2,3-difluoro-4-methyl-N-[3-(trifluoromethyl)phenyl]benzamide -

2,3-difluoro-4-methyl-N-[3-(trifluoromethyl)phenyl]benzamide

Catalog Number: EVT-3664823
CAS Number:
Molecular Formula: C15H10F5NO
Molecular Weight: 315.24 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

3-[2-(Imidazo[1,2-b]pyridazin-3-yl)ethynyl]-4-methyl-N-{4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl}benzamide (Ponatinib)

  • Compound Description: Ponatinib is a tyrosine kinase inhibitor (TKI) primarily used for treating chronic myeloid leukemia (CML). Its potent activity targets the BCR-ABL fusion protein, including the T315I mutation resistant to other TKIs. [] Ponatinib demonstrates significant antiproliferative effects against BCR-ABL driven CML cell lines and has shown efficacy in prolonging survival in mouse models of CML. []

4-Methyl-N-[3-(4-methyl-imidazol-1-yl)-5-trifluoromethyl-phenyl]-3-(4-pyridin-3-yl-pyrimidin-2-ylamino)-benzamide (Nilotinib)

  • Compound Description: Nilotinib is another potent tyrosine kinase inhibitor primarily used in the treatment of chronic myeloid leukemia (CML). It specifically targets the BCR-ABL fusion protein. [] Nilotinib exhibits strong antiproliferative activities against BCR-ABL driven CML cancer cell lines and effectively inhibits tumor growth in preclinical models. []

4-Methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((1-nicotinoylpiperidin-4-yl)oxy)benzamide (CHMFL-ABL/KIT-155)

  • Compound Description: CHMFL-ABL/KIT-155 is a dual inhibitor targeting both ABL and c-KIT kinases. [] This type II inhibitor demonstrates potent antiproliferative activities against CML and gastrointestinal stromal tumor (GIST) cell lines. [] CHMFL-ABL/KIT-155 exhibits a unique hinge-binding mode, providing a novel scaffold for developing type II kinase inhibitors. []

3-((3-Amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72)

  • Compound Description: AKE-72 is a pan-BCR-ABL inhibitor designed to overcome imatinib resistance, particularly the T315I mutation frequently arising in CML. [] AKE-72 exhibits potent activity against both wild-type BCR-ABL and a range of clinically relevant mutants. [] It demonstrates significant anti-leukemic activity in vitro and effectively inhibits the proliferation of Ba/F3 cells harboring native or mutant BCR-ABL. []

3-Cyano-N-(3-(1-isobutyrylpiperidin-4-yl)-1-methyl-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)benzamide

  • Compound Description: This compound acts as a potent and selective retinoic acid receptor-related orphan receptor C2 (RORC2) inverse agonist. [] It shows promise for treating autoimmune diseases by reducing the production of the pro-inflammatory cytokine IL-17. [] Its development focused on improving potency, metabolic stability, and oral bioavailability. [] Preclinical studies have shown its efficacy in reducing IL-17 levels and skin inflammation in vivo. []

3-(Imidazo[1,2-a]pyrazin-3-ylethynyl)-4-isopropyl-N-(3-((4-methylpiperazin-1-yl)methyl)-5-(trifluoromethyl)phenyl)benzamide

  • Compound Description: This compound acts as a dual inhibitor of discoidin domain receptors 1 and 2 (DDR1 and DDR2). [] It displays potent inhibition of both receptors' kinase activities and exhibits promising anti-inflammatory effects. [] Notably, it demonstrates significant selectivity for DDR1 and DDR2 over a panel of 403 other kinases. [] This selectivity profile suggests its potential as a therapeutic agent for inflammatory diseases with minimal off-target effects.

Properties

Product Name

2,3-difluoro-4-methyl-N-[3-(trifluoromethyl)phenyl]benzamide

IUPAC Name

2,3-difluoro-4-methyl-N-[3-(trifluoromethyl)phenyl]benzamide

Molecular Formula

C15H10F5NO

Molecular Weight

315.24 g/mol

InChI

InChI=1S/C15H10F5NO/c1-8-5-6-11(13(17)12(8)16)14(22)21-10-4-2-3-9(7-10)15(18,19)20/h2-7H,1H3,(H,21,22)

InChI Key

RAIGVVOVBJUFFF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1)C(=O)NC2=CC=CC(=C2)C(F)(F)F)F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.